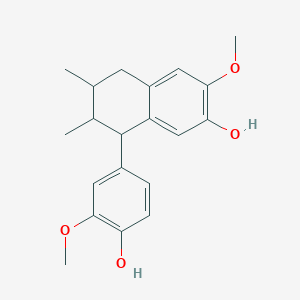

8-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Beschreibung

This compound, commonly referred to as guaiacin (AK-18), is a lignan belonging to the 9,9p-dihydroxyaryltetralin subclass . Its molecular formula is C₂₀H₂₄O₄ (molecular weight: 327.1 g/mol), featuring a tetrahydronaphthalene core substituted with:

- A 4-hydroxy-3-methoxyphenyl group at position 8,

- Methoxy groups at positions 3 and 5,

- Methyl groups at positions 6 and 7 .

Guaiacin is naturally isolated from plants such as Myristica fragrans (nutmeg) and Machilus wangchiana . Its structure is confirmed via advanced spectroscopic techniques, including 1H/13C NMR and NOESY, which validate the trans-orientation of substituents and methyl group placements .

Eigenschaften

IUPAC Name |

8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAAYUCUPIYQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guaiacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36531-08-5 | |

| Record name | Guaiacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 206 °C | |

| Record name | Guaiacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biologische Aktivität

8-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, commonly referred to as Guaiacin, is a compound with notable biological activity. This article explores its structural characteristics, biological effects, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular formula of Guaiacin is , with a molecular weight of approximately 328.40 g/mol. The compound features a complex structure characterized by multiple methoxy groups and a tetrahydronaphthalene core.

Structural Formula

- Molecular Formula :

- SMILES : CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC

- InChIKey : TZAAYUCUPIYQBR-UHFFFAOYSA-N

Antitumor Activity

Guaiacin has been investigated for its antitumor properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In a study involving ovarian cancer cells (SKOV-3), Guaiacin demonstrated significant anti-proliferative effects. The compound's mechanism of action was linked to inducing apoptosis and inhibiting cell migration .

Antioxidant Properties

Guaiacin also displays antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals.

Antimicrobial Activity

The compound has shown potential antimicrobial properties against several bacterial strains. A comparative analysis indicated that Guaiacin's efficacy is comparable to standard antibiotics in inhibiting bacterial growth .

Table 1: Summary of Biological Activities

| Biological Activity | Test System | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antitumor | SKOV-3 Cells | 1.61 ± 1.92 | |

| Antimicrobial | Various Bacteria | Comparable to Norfloxacin | |

| Antioxidant | DPPH Assay | Effective at low concentrations |

The biological activity of Guaiacin can be attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Molecular dynamics simulations suggest that the compound interacts with proteins through hydrophobic contacts and hydrogen bonding, influencing their functional states .

Wissenschaftliche Forschungsanwendungen

Structural Information

- Molecular Formula: CHO

- Molecular Weight: 328.4 g/mol

- IUPAC Name: (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

- CAS Registry Number: 36531-08-5

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 329.17473 | 178.1 |

| [M+Na]+ | 351.15667 | 192.6 |

| [M+NH₄]+ | 346.20127 | 186.0 |

| [M+K]+ | 367.13061 | 185.3 |

| [M-H]− | 327.16017 | 182.3 |

Medicinal Chemistry

Guaiacin has been studied for its potential therapeutic effects due to its structural similarity to various bioactive compounds.

Antioxidant Activity : Research indicates that Guaiacin exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects : Studies have shown that Guaiacin can inhibit inflammatory pathways, suggesting its potential use in treating inflammatory conditions .

Anticancer Properties : Preliminary studies suggest that Guaiacin may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth .

Pharmacological Applications

Guaiacin is being explored for its role in drug formulation and delivery systems.

Drug Formulation : Its unique chemical structure allows for the development of novel drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents .

Phytochemical Studies : As a natural product derived from plants such as Machilus wangchiana and Cinnamomum philippinense, Guaiacin is being investigated for its role in traditional medicine and potential integration into modern pharmacotherapy .

Material Science

Guaiacin's properties make it a candidate for various applications in material science.

Polymer Chemistry : The compound can be utilized as a building block in synthesizing biocompatible polymers with applications in biomedical devices and drug delivery systems .

Nanotechnology : Its incorporation into nanomaterials is being studied for enhancing the properties of nanocomposites used in electronics and environmental applications .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of Guaiacin using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, demonstrating its potential as an antioxidant agent .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines showed that Guaiacin induced apoptosis through the activation of caspase pathways. This suggests a promising avenue for further research into its anticancer properties .

Case Study 3: Drug Delivery Systems

Research focused on using Guaiacin in lipid-based nanoparticles to improve the solubility and stability of hydrophobic drugs. Results showed enhanced drug release profiles and increased cellular uptake compared to conventional formulations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key distinctions between guaiacin and related compounds:

Key Observations:

(+)-Isolariciresinol’s hydroxymethyl groups increase polarity, favoring antioxidant properties via free radical scavenging .

Synthetic vs. Natural Origins: Guaiacin and (+)-isolariciresinol are primarily natural products, whereas 5df and the nitro derivative are synthetic, reflecting differences in accessibility and applications .

Spectroscopic Validation: Guaiacin’s structure is confirmed by HMBC correlations (e.g., methoxy hydrogens to C-5 and C-5') and NOESY cross-peaks (e.g., H-7 to H3-9), which distinguish it from analogs like 5df lacking hydroxyl groups .

Physicochemical Properties

| Property | Guaiacin | (+)-Isolariciresinol | 5df |

|---|---|---|---|

| Molecular Weight | 327.1 g/mol | 360.4 g/mol | 292.4 g/mol |

| Polarity | Moderate (methoxy) | High (hydroxyl) | Low (propenone) |

| Solubility | Ethanol-soluble | Water-soluble | Hexane-soluble |

Guaiacin’s moderate polarity balances bioavailability and membrane interaction, whereas (+)-isolariciresinol’s hydroxyl groups favor aqueous environments .

Q & A

Q. What are the established synthetic routes for 8-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

- Ring cyclization : Precursor molecules undergo cyclization under controlled temperatures (e.g., 100°C) to form the tetrahydronaphthalene backbone .

- Hydroxylation and methoxylation : Catalytic hydroxylation (e.g., using Pd/C or enzymatic systems) followed by methylation with dimethyl sulfate or methyl iodide to introduce methoxy groups .

- Purification : Recrystallization from mixed solvents (e.g., dichloromethane/methanol/DMF) ensures stereochemical purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : For resolving stereochemistry and intramolecular hydrogen bonding (e.g., O–H···N interactions), using programs like SHELXL for refinement .

- NMR spectroscopy : - and -NMR to confirm substituent positions and coupling constants, particularly for differentiating diastereomers .

- Mass spectrometry (HRMS) : To verify molecular weight (CHO) and fragmentation patterns .

Q. What physicochemical properties are critical for experimental handling?

Methodological Answer:

- Solubility : Polar aprotic solvents (DMF, DMSO) are optimal due to hydroxyl and methoxy groups.

- Stability : Sensitive to oxidation; store under inert gas (N/Ar) at −20°C .

- Hygroscopicity : Use desiccants during storage to prevent hydration .

Q. How can this compound be detected in complex biological or environmental matrices?

Methodological Answer:

- Solid-phase extraction (SPE) : Use HLB cartridges for enrichment from aqueous samples .

- LC-MS/MS : Employ reverse-phase C18 columns with ESI in negative ion mode for high sensitivity (LOQ ~0.1 µg/L) .

Q. What safety protocols are recommended for laboratory handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste disposal : Neutralize with 1 M NaOH before incineration .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing stereochemical impurities?

Methodological Answer:

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

Q. What strategies assess the impact of stereochemistry on bioactivity?

Methodological Answer:

Q. How can environmental degradation pathways be tracked?

Methodological Answer:

- Isotope labeling : Synthesize -labeled analogs to monitor biodegradation via LC-HRMS .

- Microcosm studies : Incubate with activated sludge and quantify metabolites (e.g., demethylated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.